molecular formula C10H6ClFN2O2 B5366297 2-chloro-4-fluoro-N-3-isoxazolylbenzamide

2-chloro-4-fluoro-N-3-isoxazolylbenzamide

Cat. No. B5366297
M. Wt: 240.62 g/mol
InChI Key: KNRLDDQORUXKJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chloro-4-fluoro-N-3-isoxazolylbenzamide is a chemical compound that has gained significant interest in scientific research due to its potential as a therapeutic agent. It belongs to the class of isoxazole compounds and is known for its diverse biological activities.

Mechanism of Action

The mechanism of action of 2-chloro-4-fluoro-N-3-isoxazolylbenzamide is not fully understood. However, it has been suggested that it acts by inhibiting the activity of certain enzymes and proteins, leading to the suppression of inflammation and the growth of cancer cells.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1 beta and tumor necrosis factor-alpha. It has also been shown to induce apoptosis in cancer cells and inhibit the growth of bacteria.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-chloro-4-fluoro-N-3-isoxazolylbenzamide in lab experiments is its high purity and yield. This makes it easier to obtain consistent results. However, one of the limitations of using this compound is that its mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments.

Future Directions

There are several future directions for the study of 2-chloro-4-fluoro-N-3-isoxazolylbenzamide. One direction is to further investigate its anti-inflammatory and anti-cancer activities and to develop it as a potential therapeutic agent for these conditions. Another direction is to study its potential as a treatment for neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to fully understand its mechanism of action and to identify any potential side effects or limitations.
In conclusion, this compound is a promising compound with a wide range of potential applications in scientific research. Its synthesis method is well-established, and it has been shown to have anti-inflammatory, anti-cancer, and anti-bacterial activities. Further research is needed to fully understand its mechanism of action and to identify any potential side effects or limitations.

Synthesis Methods

The synthesis method of 2-chloro-4-fluoro-N-3-isoxazolylbenzamide involves the reaction of 2-chloro-4-fluoroaniline with 3-isoxazolylcarbonyl chloride in the presence of a base. This method yields a pure compound with a high yield and purity.

Scientific Research Applications

2-chloro-4-fluoro-N-3-isoxazolylbenzamide has been extensively studied for its potential as a therapeutic agent. It has been shown to have anti-inflammatory, anti-cancer, and anti-bacterial activities. It has also been studied for its potential as a treatment for Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.

properties

IUPAC Name

2-chloro-4-fluoro-N-(1,2-oxazol-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClFN2O2/c11-8-5-6(12)1-2-7(8)10(15)13-9-3-4-16-14-9/h1-5H,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNRLDDQORUXKJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)Cl)C(=O)NC2=NOC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.